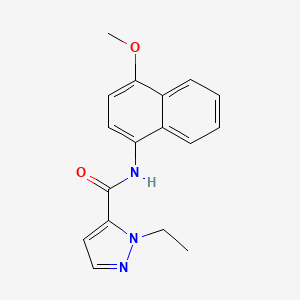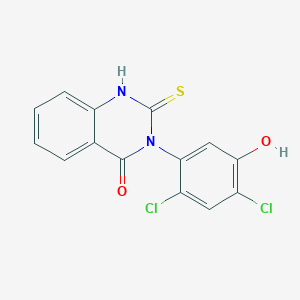
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as DCQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DCQ is a quinazolinone derivative that exhibits anti-tumor activity by inhibiting the growth of cancer cells.
Applications De Recherche Scientifique
Bioactivity and Medicinal Potential
- Quinazolinone compounds, including variations of 3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one, have demonstrated a range of biological activities. They have been reported to possess antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic and sedative activities. Additionally, anti-malarial and anti-diabetic activities have been associated with these compounds. In particular, specific derivatives have exhibited significant analgesic activity, showcasing their potential in pain management and treatment (Osarumwense Peter Osarodion, 2023).
Antibacterial and Antifungal Activities
- The antibacterial and antifungal properties of quinazolinone derivatives have been a focus of scientific research. Studies indicate that these compounds exhibit remarkable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The activities were determined against a variety of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi, showing the broad-spectrum potential of these compounds (N. Patel et al., 2010).
Anticancer Activity
- The anticancer potential of quinazolinone derivatives has been explored, with certain compounds showing remarkable activity against cancer cell lines. The rational design and QSAR techniques have facilitated the understanding of the pharmacophoric requirements for these derivatives, leading to the identification of potent antitumor agents. Specifically, modifications in the quinazolinone structure have led to the discovery of compounds with notable inhibitory effects on cancer-related enzymes and proteins, highlighting their potential in cancer therapy (M. Noolvi & H. Patel, 2013).
Molecular Structure and Interaction Studies
- The molecular structures of quinazolinone derivatives are meticulously analyzed using various spectroscopic methods, crystallography, and computational techniques like density functional theory (DFT) calculations. These studies not only confirm the molecular configuration but also provide insight into the interactions of these compounds with biological targets, such as proteins. Such detailed structural analysis is pivotal for understanding the bioactivity of these compounds and for guiding the design of new derivatives with enhanced biological properties (Qing-mei Wu et al., 2022).
Corrosion Inhibition
- Quinazolinone derivatives have been investigated as corrosion inhibitors, showing efficacy in protecting metals against corrosion in acidic environments. This application is significant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. The derivatives function by forming a protective layer on the metal surface, inhibiting the corrosion process. The effectiveness of these compounds as corrosion inhibitors is supported by experimental data and computational studies, including DFT calculations and Monte Carlo simulations (N. Errahmany et al., 2020).
Propriétés
IUPAC Name |
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-5-9(16)12(19)6-11(8)18-13(20)7-3-1-2-4-10(7)17-14(18)21/h1-6,19H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUMCUGXBVKLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


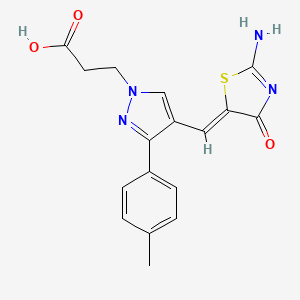

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)
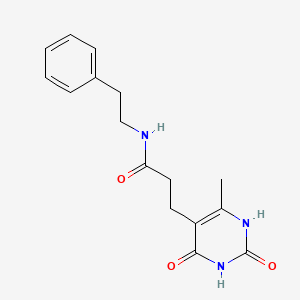
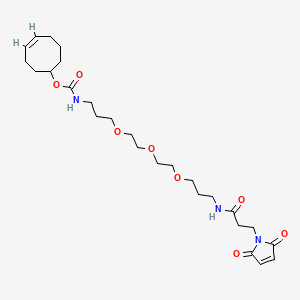
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)
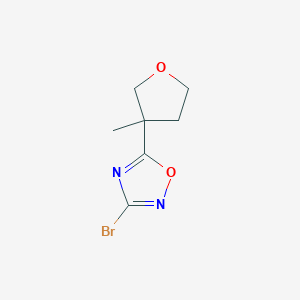
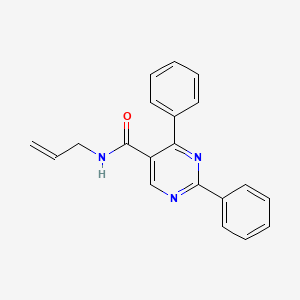

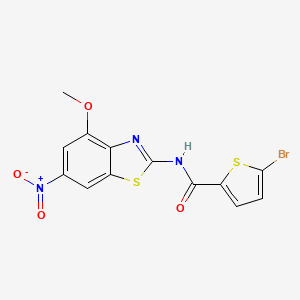

![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)
